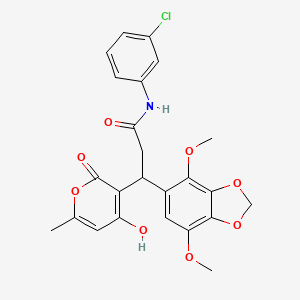![molecular formula C8H6N4O B11047851 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)
2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: is a fascinating heterocyclic compound with a unique structure. It contains six carbon atoms and four nitrogen atoms, forming a bicyclic system. Let’s break down its name:
2-Amino: Indicates the presence of an amino group (NH₂) at position 2.
6-methyl: Refers to the methyl group (CH₃) attached to the sixth carbon.
4-oxo: Indicates a ketone group (C=O) at position 4.
3-azabicyclo[3.1.0]hex-2-ene: Describes the bicyclic ring system, which includes a nitrogen atom (azabicyclo) and a double bond (ene) in the hexane ring.
This compound plays a crucial role in pharmaceutical synthesis, particularly in antiviral medications like boceprevir and pf-07321332.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves several steps. One innovative approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis and the Gabriel synthesis. Gram-scale synthesis from 3-methyl-2-butenol achieves a total yield of 28% .
Industrial Production:: Industrial production methods may vary, but the key steps involve the formation of the bicyclic ring system and subsequent functionalization.
Analyse Chemischer Reaktionen
Reactions::
Cyclopropanation: The intramolecular cyclopropanation of alpha-diazoacetates is a critical step in the synthesis.
Other Reactions: Further functionalization reactions, such as oxidation, reduction, and substitution, can modify the compound.
Alpha-diazoacetates: Used for cyclopropanation.
Transition Metal Catalysts (Ru(II)): Facilitate the cyclopropanation reaction.
Major Products:: The main product is 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: As a building block for antiviral drugs.
Chemical Research: Investigating its reactivity and potential derivatives.
Industry: Synthesis of other valuable compounds.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to antiviral activity or other biological processes.
Vergleich Mit ähnlichen Verbindungen
. These compounds share some features but lack the unique combination found in our target compound.
Eigenschaften
Molekularformel |
C8H6N4O |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
2-amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-4-7(2-9)5(11)12-6(13)8(4,7)3-10/h4H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
XWOPFTBMDBZBGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(C1(C(=O)N=C2N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11047771.png)


![N-(4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11047791.png)
![1-(3-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11047797.png)
![5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine](/img/structure/B11047799.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)